Cas no 88398-81-6 (4-Ethyl-1H-pyrazole-5-sulfonamide acetate)

4-Ethyl-1H-pyrazole-5-sulfonamide acetate structure
88398-81-6 structure
Nombre del producto:4-Ethyl-1H-pyrazole-5-sulfonamide acetate
Número CAS:88398-81-6
MF:C7H11N3O4S
Megavatios:233.244940042496
MDL:MFCD08459239
CID:61160
PubChem ID:13364389

4-Ethyl-1H-pyrazole-5-sulfonamide acetate Propiedades químicas y físicas

Nombre e identificación

    • 4-Ethyl-1H-pyrazole-5-sulfonamide acetate
    • 5-(Aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
    • 1H-Pyrazole-4-carboxylic acid, 5-(aminosulfonyl)-1-methyl-, ethyl ester
    • 1-METHYL-4-ETHY1 FORMATE-5-PYRAZOLE SULFONAMIDE
    • Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
    • ethyl 1-methyl-5-sulfamoylpyrazole-4-carboxylate
    • 1-Methyl-4-ethylformate-5-pyrazole sulfonamide
    • 1-methyl-4-ethylcarboxylate pyrazolesulfonamide
    • Ethyl 1-methyl-5sulfamoylpyrazole-4-carboxylate
    • Ethyl 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (ACI)
    • AC-6116
    • 1-Methyl-4-ethoxycarborylpyrazole-5-sulfonamide
    • 1H-Pyrazole-4-carboxylic acid, 5-(aminosulfonyl)-1-methyl-, methylester
    • EN300-1618205
    • 1-methyl-4-ethyl formate-5-pyrazole sulfonamide
    • 1-Methyl-4-ethoxycarbonylpyrazole-5-sulfonamide
    • 4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide
    • 1-methyl-5-sulfamoyl-4-pyrazolecarboxylic acid ethyl ester
    • SCHEMBL8477927
    • 88398-83-8
    • 88398-81-6
    • MFCD08459239
    • ethyl 1-methyl-5-sulfamoyl-pyrazole-4-carboxylate
    • AKOS013531016
    • AS-10993
    • DTXSID40538357
    • MDL: MFCD08459239
    • Renchi: 1S/C7H11N3O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3,(H2,8,12,13)
    • Clave inchi: ICDLJCWXRUNUNO-UHFFFAOYSA-N
    • Sonrisas: O=C(C1=C(S(N)(=O)=O)N(C)N=C1)OCC

Atributos calculados

  • Calidad precisa: 233.04700
  • Masa isotópica única: 233.04702701g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 4
  • Complejidad: 337
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: -0.6
  • Superficie del Polo topológico: 113Ų
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Denso: 1.54
  • Punto de fusión: 111-113°C
  • Punto de ebullición: 449.504 °C at 760 mmHg
  • Punto de inflamación: 449.504 °C at 760 mmHg
  • índice de refracción: 1.614
  • PSA: 112.66000
  • Logp: 1.02530

4-Ethyl-1H-pyrazole-5-sulfonamide acetate Información de Seguridad

4-Ethyl-1H-pyrazole-5-sulfonamide acetate Datos Aduaneros

  • Código HS:2935009090
  • Datos Aduaneros:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

4-Ethyl-1H-pyrazole-5-sulfonamide acetate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
E926998-100mg
4-Ethyl-1H-pyrazole-5-sulfonamide Acetate
88398-81-6
100mg
$ 95.00 2022-06-05
abcr
AB336219-100mg
Ethyl 1-methyl-5-sulfamoylpyrazole-4-carboxylate
88398-81-6
100mg
€105.60 2023-09-06
1PlusChem
1P00IFJO-10g
1H-Pyrazole-4-carboxylic acid, 5-(aminosulfonyl)-1-methyl-, ethyl ester
88398-81-6 98%
10g
$589.00 2025-02-28
A2B Chem LLC
AI59156-5g
1-Methyl-4-ethyl formate-5-pyrazole sulfonamide
88398-81-6 98%
5g
$374.00 2024-04-19
1PlusChem
1P00IFJO-250mg
1H-Pyrazole-4-carboxylic acid, 5-(aminosulfonyl)-1-methyl-, ethyl ester
88398-81-6 98%
250mg
$72.00 2025-02-28
A2B Chem LLC
AI59156-1g
1-Methyl-4-ethyl formate-5-pyrazole sulfonamide
88398-81-6 98%
1g
$142.00 2024-04-19
A2B Chem LLC
AI59156-250mg
1-Methyl-4-ethyl formate-5-pyrazole sulfonamide
88398-81-6 98%
250mg
$63.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1747351-10mg
Ethyl 1-methyl-5-sulfamoyl-1h-pyrazole-4-carboxylate
88398-81-6 98%
10mg
¥416.00 2024-04-27
abcr
AB336219-1 g
Ethyl 1-methyl-5-sulfamoylpyrazole-4-carboxylate
88398-81-6
1g
€458.70 2023-04-26
abcr
AB336219-250 mg
Ethyl 1-methyl-5-sulfamoylpyrazole-4-carboxylate
88398-81-6
250mg
€202.80 2023-04-26

4-Ethyl-1H-pyrazole-5-sulfonamide acetate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide ,  Sodium hypochlorite ,  Permanganic acid (HMnO4), potassium salt (1:1)
Referencia
Pyrazolesulfonylurea derivatives
, Japan, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water
Referencia
Preparation of 5-pyrazolesulfonyl chloride derivatives as intermediates for N-pyrazolesulfonyl-N'-heterocyclylurea herbicides
, Japan, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Acetic acid ;  rt → reflux; 1 h, reflux
1.2 Solvents: Ethanol ;  0 °C; 0 °C → 10 °C; 1 h, 10 ± 2 °C; cooled
2.1 Reagents: Acetic acid ,  Sodium nitrite ,  Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  -5 °C; 0.5 h, -5 °C
2.2 Reagents: Acetic acid ,  Sulfur dioxide ;  -5 °C → 30 °C; cooled
2.3 Reagents: Ammonia ;  0 °C
Referencia
Study on preparation of herbicide pyrazosulfuron
Li, Peng; et al, Jingxi Yu Zhuanyong Huaxuepin, 2006, 14(15), 11-12

Métodos de producción 4

Condiciones de reacción
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Hydrogen sulfide Catalysts: Sodium ethoxide
4.1 Reagents: Ammonium hydroxide ,  Sodium hypochlorite ,  Permanganic acid (HMnO4), potassium salt (1:1)
Referencia
Pyrazolesulfonylurea derivatives
, Japan, , ,

Métodos de producción 5

Condiciones de reacción
1.1 -
2.1 Reagents: Chlorine
3.1 Catalysts: Ammonium carbonate
Referencia
Pyrazolecarboxylates
, Japan, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  -5 °C; 0.5 h, -5 °C
1.2 Reagents: Acetic acid ,  Sulfur dioxide ;  -5 °C → 30 °C; cooled
1.3 Reagents: Ammonia ;  0 °C
Referencia
Study on preparation of herbicide pyrazosulfuron
Li, Peng; et al, Jingxi Yu Zhuanyong Huaxuepin, 2006, 14(15), 11-12

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Chlorine
2.1 Catalysts: Ammonium carbonate
Referencia
Pyrazolecarboxylates
, Japan, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen sulfide Catalysts: Sodium ethoxide
2.1 Reagents: Ammonium hydroxide ,  Sodium hypochlorite ,  Permanganic acid (HMnO4), potassium salt (1:1)
Referencia
Pyrazolesulfonylurea derivatives
, Japan, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Ammonia Solvents: 1,2-Dichloroethane ,  Water
Referencia
Preparation of sulfonamides
, Japan, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Ammonia ,  Chlorine Solvents: Acetic acid
2.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water
Referencia
Preparation of 5-pyrazolesulfonyl chloride derivatives as intermediates for N-pyrazolesulfonyl-N'-heterocyclylurea herbicides
, Japan, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide ,  Sulfur dioxide Solvents: Diethyl ether ,  Hexane
1.2 Reagents: Chlorosuccinimide Solvents: Dichloromethane ,  Water
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water
Referencia
A facile synthesis of pyrazole-5-sulfonamide derivatives
Yamamoto, Susumu; et al, Journal of Heterocyclic Chemistry, 1991, 28(8), 1849-52

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Thionyl chloride
2.1 Reagents: Hydrogen sulfide Catalysts: Sodium ethoxide
3.1 Reagents: Ammonium hydroxide ,  Sodium hypochlorite ,  Permanganic acid (HMnO4), potassium salt (1:1)
Referencia
Pyrazolesulfonylurea derivatives
, Japan, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
2.1 Reagents: Hydrogen sulfide Catalysts: Sodium ethoxide
3.1 Reagents: Ammonium hydroxide ,  Sodium hypochlorite ,  Permanganic acid (HMnO4), potassium salt (1:1)
Referencia
Pyrazolesulfonylurea derivatives
, Japan, , ,

4-Ethyl-1H-pyrazole-5-sulfonamide acetate Raw materials

4-Ethyl-1H-pyrazole-5-sulfonamide acetate Preparation Products

Related Articles

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:88398-81-6)4-Ethyl-1H-pyrazole-5-sulfonamide acetate
A842571
Pureza:99%/99%/99%
Cantidad:1g/5g/10g
Precio ($):184.0/468.0/686.0